2-(4-Methoxyphenyl)imidazo[1,2-a]pyrimidine
Description
2-(4-Methoxyphenyl)imidazo[1,2-a]pyrimidine (CAS: 56921-86-9; molecular formula: C₁₃H₁₁N₃O) is a nitrogen-containing heterocyclic compound characterized by an imidazo[1,2-a]pyrimidine core substituted with a 4-methoxyphenyl group at the 2-position. This compound is synthesized via one-pot reactions under ultrasound irradiation in glycerol, yielding a melting point of 190–192°C . Its structure is confirmed by spectral
- ¹H NMR (400 MHz, DMSO-d₆): δ 8.68 (d, J = 6.8 Hz, 1H), 8.25 (d, J = 8.8 Hz, 2H), 7.85 (d, J = 4.0 Hz, 1H), 7.12 (d, J = 8.8 Hz, 2H), 6.90 (t, J = 6.8 Hz, 1H), 3.84 (s, 3H).
- ¹³C NMR: δ 160.6 (C-OCH₃), 144.2, 131.8, 128.6, 125.3, 115.3, 114.2, 55.8 (OCH₃).
The methoxy group enhances solubility and electronic properties, making it a candidate for medicinal chemistry applications .
Properties
IUPAC Name |
2-(4-methoxyphenyl)imidazo[1,2-a]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N3O/c1-17-11-5-3-10(4-6-11)12-9-16-8-2-7-14-13(16)15-12/h2-9H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZWNMPVRUFGZKY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CN3C=CC=NC3=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60953528 | |
| Record name | 2-(4-Methoxyphenyl)imidazo[1,2-a]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60953528 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>33.8 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24786478 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
31555-36-9 | |
| Record name | 2-(4-Methoxyphenyl)imidazo[1,2-a]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60953528 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Methoxyphenyl)imidazo[1,2-a]pyrimidine can be achieved through various synthetic routes. One common method involves the condensation of 2-aminopyrimidine with 4-methoxybenzaldehyde in the presence of a suitable catalyst. This reaction typically proceeds under reflux conditions in an organic solvent such as ethanol or methanol. The resulting intermediate undergoes cyclization to form the imidazo[1,2-a]pyrimidine ring system .
Another approach involves the use of multicomponent reactions, where 2-aminopyrimidine, 4-methoxybenzaldehyde, and an appropriate isocyanide are combined in a one-pot reaction. This method offers the advantage of simplicity and high yield .
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods often utilize automated reactors and optimized reaction conditions to ensure high efficiency and reproducibility. The choice of solvents, catalysts, and purification techniques is critical to achieving high purity and yield in industrial settings .
Chemical Reactions Analysis
Types of Reactions
2-(4-Methoxyphenyl)imidazo[1,2-a]pyrimidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to introduce additional functional groups.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride to modify the compound’s structure.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents in solvents like ethanol or tetrahydrofuran.
Substitution: Nucleophiles such as amines, thiols, or halides in the presence of catalysts or under reflux conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated or hydrogenated products. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives with different properties .
Scientific Research Applications
Biological Activities
The compound exhibits a range of biological activities that make it a candidate for further research in pharmacology:
- Antiviral Activity: Imidazo[1,2-a]pyrimidine derivatives have shown promise as antiviral agents. Research indicates their effectiveness against various viral targets, potentially inhibiting viral replication mechanisms .
- Anticancer Properties: Studies have demonstrated that 2-(4-methoxyphenyl)imidazo[1,2-a]pyrimidine can act as a dual-function inhibitor targeting specific kinases involved in cancer cell proliferation. It has shown cytotoxic effects against cancer cell lines such as HCT116 and HepG2, suggesting its utility in cancer therapy .
- Neuroprotective Effects: The compound has been evaluated for its inhibitory effects on enzymes like monoamine oxidase B and butyrylcholinesterase, which are significant targets in neurodegenerative disorders. Its derivatives have displayed micromolar IC50 values against these enzymes, indicating potential neuroprotective applications .
Anticancer Activity
A study involving the synthesis of imidazo[1,2-a]pyrimidine derivatives highlighted the anticancer potential of this compound. The research involved enzyme inhibition assays and cytotoxicity tests which revealed that certain derivatives exhibited significant inhibitory activity against cancer cell lines. The findings suggest that these compounds could be developed into effective anticancer agents with dual-targeting capabilities .
Antiviral Research
Another research effort focused on the antiviral properties of imidazo[1,2-a]pyrimidines. The study reported that certain derivatives of this compound inhibited viral replication in vitro, indicating potential for therapeutic development against viral infections .
Summary Table of Applications
Mechanism of Action
The mechanism of action of 2-(4-Methoxyphenyl)imidazo[1,2-a]pyrimidine involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit cyclooxygenase-2 (COX-2) enzyme activity, which plays a crucial role in the inflammatory response. The compound binds to the active site of COX-2, preventing the conversion of arachidonic acid to prostaglandins, thereby reducing inflammation .
In cancer research, the compound has been found to induce apoptosis (programmed cell death) in cancer cells by activating specific signaling pathways and inhibiting cell proliferation . The exact molecular targets and pathways involved may vary depending on the specific biological context and the type of cells being studied .
Comparison with Similar Compounds
Table 1: Comparative Analysis of 2-Arylimidazo[1,2-a]pyrimidine Derivatives
Key Observations :
Antineoplastic Activity :
- 4-(4-Methoxyphenyl)-2-(4-methylpiperazin-1-yl)-3,4-dihydrobenzo[4,5]imidazo[1,2-a]pyrimidine-3-carboxaldehyde (18) : Exhibited selective activity against leukemia (LOX IMVI: log₁₀G₁₅₀ = -5.08) and renal cancer (RXF 393: -5.63) cell lines .
- 2-Chloro-4-(4-nitrophenyl)-3,4-dihydrobenzo[4,5]imidazo[1,2-a]pyrimidine-3-carboxyaldehyde (10) : Demonstrated broad-spectrum efficacy (log₁₀G₁₅₀ < -8.00) across multiple cancer subpanels .
Antimicrobial Activity :
- (E)-2-(4-Fluorostyryl)imidazo[1,2-a]pyrimidine (4i) : Moderate activity against Gram-positive bacteria (MIC: 16–32 µg/mL) due to enhanced membrane permeability from the styryl group .
Structural and Functional Insights
- Planarity and Conjugation : The imidazo[1,2-a]pyrimidine core’s planarity facilitates π-π stacking in biological targets, while substituents like styryl groups (e.g., 4f–4k) extend conjugation, enhancing photophysical properties .
- Hydrogen Bonding: Methoxy and amine groups in derivatives like 5q (Ethyl (Z)-2-(2-oxo-4-phenyl-1,2-dihydrobenzo[4,5]imidazo[1,2-a]pyrimidin-3(4H)-ylidene)-2-(phenylamino)acetate) enable hydrogen bonding with enzymes, influencing binding affinities .
Biological Activity
2-(4-Methoxyphenyl)imidazo[1,2-a]pyrimidine is a compound that has garnered attention for its potential biological activities, particularly in the fields of cancer treatment and anti-inflammatory responses. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, including its mechanisms of action, efficacy in different assays, and potential therapeutic applications.
Chemical Structure and Properties
The chemical structure of this compound can be described as follows:
- Molecular Formula : C₁₄H₁₂N₂O
- Molecular Weight : 226.26 g/mol
This compound features an imidazo[1,2-a]pyrimidine core structure substituted with a methoxy group on the phenyl ring, which may influence its biological activity.
Anticancer Properties
Research indicates that derivatives of imidazo[1,2-a]pyrimidines, including this compound, exhibit significant anticancer properties. A study demonstrated that these compounds can inhibit the proliferation of various cancer cell lines through both COX-2 dependent and independent pathways. Specifically:
- Cell Lines Tested : HCT-116 (colon cancer), HepG2 (liver cancer), MCF-7 (breast cancer).
- Mechanism : Induction of apoptosis and inhibition of cell proliferation.
- IC50 Values : The IC50 values for cell proliferation inhibition were reported to be in the micromolar range, indicating potent activity against cancer cells .
Anti-inflammatory Effects
Imidazo[1,2-a]pyrimidines have also been noted for their anti-inflammatory properties. The compound was shown to inhibit leukocyte functions and reduce inflammation in animal models:
- In Vitro Studies : Inhibition of inflammatory responses induced by zymosan in mouse air pouch models demonstrated significant anti-inflammatory effects .
- COX Enzyme Inhibition : While some studies indicate COX-2 selective inhibition, others suggest that the compound may exert effects independent of COX inhibition .
The biological activity of this compound is attributed to several mechanisms:
- Apoptosis Induction : The compound promotes DNA fragmentation indicative of apoptosis in cancer cells. This was quantified using ELISA techniques that measure nucleosome release .
- Cell Cycle Arrest : Evidence suggests that these compounds can induce cell cycle arrest in various phases, contributing to their antiproliferative effects .
- Reactive Oxygen Species (ROS) Generation : Some derivatives have been shown to generate ROS upon irradiation, leading to enhanced cytotoxicity against cancer cells .
Case Studies and Research Findings
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 2-(4-Methoxyphenyl)imidazo[1,2-a]pyrimidine, and how do reaction conditions influence yield?
- Methodological Answer : The compound is typically synthesized via condensation of 2-aminoimidazoles with aliphatic 1,3-difunctional compounds. A one-pot Biginelli reaction using 2-amino-4,5-dicyanoimidazole and 3-acetyl-4-hydroxy-6-methylpyran-2-one under reflux in acetic acid yields imidazo[1,2-a]pyrimidine derivatives. Optimizing stoichiometry (1:1.2 molar ratio) and solvent (acetic acid vs. ethanol) improves yield (65–85%) . Catalyst-free multicomponent reactions (MCRs) with boronic acids and glyoxylic acid in DMF at 100°C for 12 hours are also effective but require careful control to avoid side products like non-decarboxylated adducts .
Q. How is this compound characterized structurally and chemically?
- Methodological Answer : Characterization involves:
- Spectroscopy : H NMR (δ 8.32–7.01 ppm for aromatic protons), C NMR (159.93–23.49 ppm for methoxy and fused-ring carbons), and ESI-MS ([M+H] at m/z 340) confirm core structure .
- Chromatography : HPLC (C18 column, acetonitrile/water gradient) verifies purity (>95%) .
- X-ray crystallography : Resolves substituent orientation (e.g., methoxyphenyl at C2) .
Q. What preliminary biological activities are associated with this compound?
- Methodological Answer : Screenings against cancer cell lines (e.g., MCF-7, HeLa) using MTT assays reveal IC values of 5–20 µM. Antimicrobial activity is tested via disk diffusion (zone inhibition ≥10 mm at 100 µg/mL). Enzymatic assays (e.g., α-glucosidase inhibition at 50 µM) guide structure-activity relationship (SAR) studies .
Advanced Research Questions
Q. How can computational methods optimize the compound’s bioactivity against specific targets?
- Methodological Answer :
- Docking studies : Use AutoDock Vina to model interactions with Aurora-A kinase (PDB: 2C6E) or β-catenin (PDB: 1JDH). The methoxyphenyl group shows π-π stacking with Tyr91 in Aurora-A, enhancing binding affinity .
- ADMET prediction : SwissADME predicts logP = 2.8 (optimal for blood-brain barrier penetration) and CYP2D6 inhibition risk .
- QSAR models : CoMFA/CoMSIA correlate substituent electronegativity (e.g., chloro vs. methoxy) with anticancer potency .
Q. What strategies resolve contradictions in reported biological data (e.g., varying IC values across studies)?
- Methodological Answer :
- Standardize assays : Use identical cell lines (e.g., NCI-60 panel) and normalize to positive controls (e.g., doxorubicin for cytotoxicity).
- Solubility adjustments : DMSO concentration (<0.1%) prevents false negatives in aqueous media .
- Metabolic stability testing : Microsomal half-life (t) in human liver microsomes identifies rapid degradation as a confounding factor .
Q. How can regioselectivity challenges in C-3 functionalization be addressed?
- Methodological Answer :
- Direct C-H activation : Use Pd(OAc)/CuI in DMF at 120°C for arylselenation, yielding bis(2-arylimidazo[1,2-a]pyridin-3-yl) diselenides with >80% selectivity .
- Protecting groups : Boc-protection of the imidazo N1 directs electrophilic substitution to C3 .
- Microwave-assisted synthesis : Reduces side reactions (e.g., dimerization) through rapid heating/cooling cycles .
Q. What advanced analytical techniques validate reaction intermediates and degradation products?
- Methodological Answer :
- LC-MS/MS : Identifies transient intermediates (e.g., Schiff base adducts) with MRM transitions (m/z 340 → 212).
- NMR kinetics : F NMR tracks fluorine-labeled analogs in real-time degradation studies .
- HR-TEM/EDS : Maps elemental composition of nanocrystalline byproducts during solvent-free synthesis .
Methodological Best Practices
- Synthetic Reproducibility : Document exact stoichiometry, solvent purity, and inert atmosphere (N/Ar) to minimize batch variability .
- Bioassay Validation : Include positive/negative controls and triplicate measurements to ensure statistical significance .
- Data Reporting : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) by depositing spectral data in public repositories (e.g., PubChem, Zenodo) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
